molecular formula C11H9ClN2O2 B2739140 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 1401619-21-3

1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid

Cat. No. B2739140
M. Wt: 236.66
InChI Key: MBCZWUOWSQEHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846684B2

Procedure details

Ethyl 1-(4-chlorobenzyl)-1H-imidazole-2-carboxylate (7.28 g, 27.5 mmol), was dissolved in EtOH (10 mL) and 10% aq. NaOH (20 mL) and stirred at rt for 15 h. The solvent was then stripped off, water was added, and the solution acidified with HCl. The resulting precipitate was collected over a filter and washed with 1M HCl and dried to afford the title compound as a white powder without further characterization. (Yield: 6.506 g, 27.5 mmol, 100%)
Name
Ethyl 1-(4-chlorobenzyl)-1H-imidazole-2-carboxylate
Quantity
7.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][N:7]2[CH:11]=[CH:10][N:9]=[C:8]2[C:12]([O:14]CC)=[O:13])=[CH:4][CH:3]=1.[OH-].[Na+].O.Cl>CCO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH:11]=[CH:10][N:9]=[C:8]2[C:12]([OH:14])=[O:13])=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 1-(4-chlorobenzyl)-1H-imidazole-2-carboxylate
Quantity
7.28 g
Type
reactant
Smiles
ClC1=CC=C(CN2C(=NC=C2)C(=O)OCC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected over
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with 1M HCl
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2C(=NC=C2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.